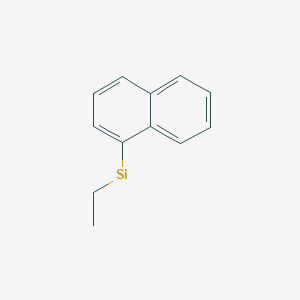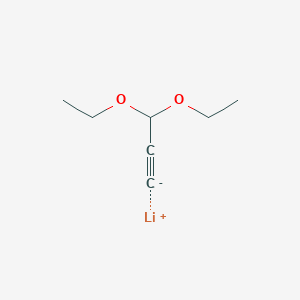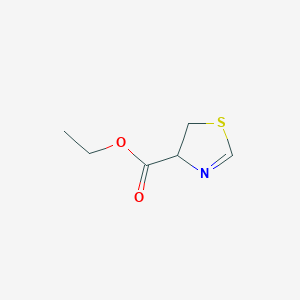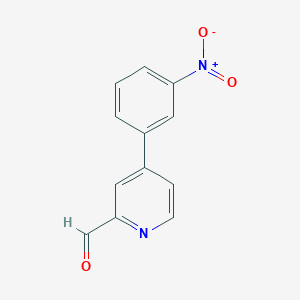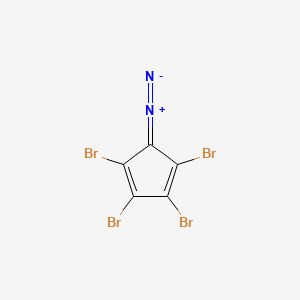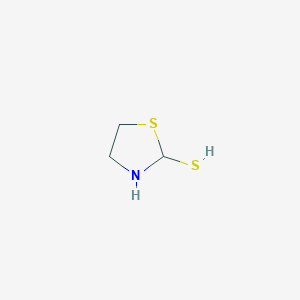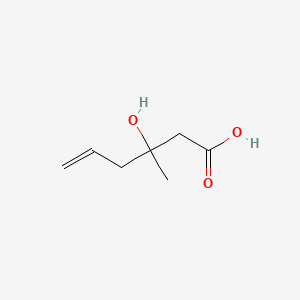![molecular formula C21H21NO2 B14657949 2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione CAS No. 52291-56-2](/img/structure/B14657949.png)
2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structure, which includes a naphthalene core substituted with an ethyl(4-methylphenyl)amino group and a methylnaphthoquinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methylnaphthalene-1,4-dione with ethyl(4-methylphenyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often involving the use of advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different chemical and biological properties.
Scientific Research Applications
2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene-1,4-dione: A closely related compound with similar chemical properties.
4-Amino-2-methyl-1-naphthol: Another naphthoquinone derivative with distinct biological activities.
Uniqueness
2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
52291-56-2 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(N-ethyl-4-methylanilino)methyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H21NO2/c1-4-22(16-11-9-14(2)10-12-16)13-19-15(3)20(23)17-7-5-6-8-18(17)21(19)24/h5-12H,4,13H2,1-3H3 |
InChI Key |
XADZGGRGDAALPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C(=O)C2=CC=CC=C2C1=O)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



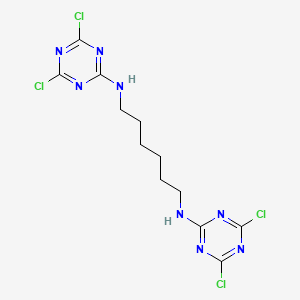
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
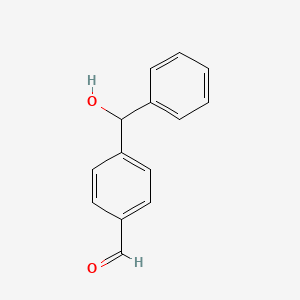

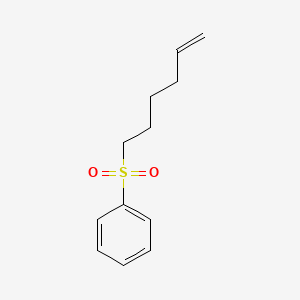
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
